9,9',9''-(5-(4,6-Diphenyl-1,3,5-triazin-2-yl)benzene-1,2,3-triyl)tris(9H-carbazole) 9,9',9''-(5-(4,6-Diphenyl-1,3,5-triazin-2-yl)benzene-1,2,3-triyl)tris(9H-carbazole)
Brand Name: Vulcanchem
CAS No.: 1808158-40-8
VCID: VC18465705
InChI: InChI=1S/C57H36N6/c1-3-19-37(20-4-1)55-58-56(38-21-5-2-6-22-38)60-57(59-55)39-35-52(61-46-29-13-7-23-40(46)41-24-8-14-30-47(41)61)54(63-50-33-17-11-27-44(50)45-28-12-18-34-51(45)63)53(36-39)62-48-31-15-9-25-42(48)43-26-10-16-32-49(43)62/h1-36H
SMILES:
Molecular Formula: C57H36N6
Molecular Weight: 804.9 g/mol

9,9',9''-(5-(4,6-Diphenyl-1,3,5-triazin-2-yl)benzene-1,2,3-triyl)tris(9H-carbazole)

CAS No.: 1808158-40-8

Cat. No.: VC18465705

Molecular Formula: C57H36N6

Molecular Weight: 804.9 g/mol

* For research use only. Not for human or veterinary use.

9,9',9''-(5-(4,6-Diphenyl-1,3,5-triazin-2-yl)benzene-1,2,3-triyl)tris(9H-carbazole) - 1808158-40-8

Specification

CAS No. 1808158-40-8
Molecular Formula C57H36N6
Molecular Weight 804.9 g/mol
IUPAC Name 9-[2,3-di(carbazol-9-yl)-5-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]carbazole
Standard InChI InChI=1S/C57H36N6/c1-3-19-37(20-4-1)55-58-56(38-21-5-2-6-22-38)60-57(59-55)39-35-52(61-46-29-13-7-23-40(46)41-24-8-14-30-47(41)61)54(63-50-33-17-11-27-44(50)45-28-12-18-34-51(45)63)53(36-39)62-48-31-15-9-25-42(48)43-26-10-16-32-49(43)62/h1-36H
Standard InChI Key AYCRBESYKFOFRH-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC(=C(C(=C3)N4C5=CC=CC=C5C6=CC=CC=C64)N7C8=CC=CC=C8C9=CC=CC=C97)N1C2=CC=CC=C2C2=CC=CC=C21)C1=CC=CC=C1

Introduction

Chemical Structure and Synthesis

Molecular Architecture

The compound features a benzene-1,2,3-triyl core substituted with three 9H-carbazole groups at positions 9, 9', and 9''. A 4,6-diphenyl-1,3,5-triazin-2-yl moiety is attached at the fifth position of the central benzene ring. This architecture creates a rigid, star-shaped structure with pronounced intramolecular charge transfer (ICT) characteristics . Key structural parameters include:

PropertyValueSource
Molecular formulaC₅₇H₃₆N₆
Molecular weight804.94 g/mol
Density1.3±0.1 g/cm³
HOMO/LUMO-5.40 eV / -2.18 eV

Synthesis Pathways

Synthesis typically involves Ullmann coupling or Buchwald-Hartwig amination to attach carbazole units to the triazine-bearing benzene core. A representative route includes:

  • Triazine formation: 4,6-Diphenyl-1,3,5-triazin-2-yl chloride is prepared via cyclization of benzophenone with cyanuric chloride.

  • Core functionalization: The triazine derivative undergoes Suzuki-Miyaura coupling with a tribromobenzene intermediate.

  • Carbazole attachment: Three carbazole units are introduced via palladium-catalyzed C–N coupling, yielding the final product .

Photophysical Properties

Absorption and Emission

The compound exhibits strong ICT absorption at 377 nm (toluene) and sky-blue emission peaking at 477 nm. In doped films (e.g., 10 wt% DPEPO), the photoluminescence quantum yield (PLQY) reaches 70%, with a delayed fluorescence lifetime (τd) of 13.5 μs .

PropertyValueSource
λₐbₛ (toluene)377 nm
λₑₘ (film)477 nm
PLQY (DPEPO film)70%
ΔEST0.09 eV

Electrochemical Behavior

Cyclic voltammetry reveals reversible oxidation (HOMO: -5.40 eV) and reduction (LUMO: -2.18 eV) processes. The small ΔEST arises from spatial separation of frontier orbitals: the HOMO localizes on carbazole donors, while the LUMO resides on the triazine acceptor .

Applications in Organic Light-Emitting Diodes

Device Architectures

The emitter is utilized in multilayer OLEDs, often paired with hosts like DPEPO or mCP. A benchmark structure includes:

  • Anode: ITO/PEDOT:PSS

  • Hole transport: TAPC/mCP

  • Emissive layer: 40 wt% TCzTRZ:DPEPO

  • Electron transport: TSPO1/TPBI

  • Cathode: LiF/Al

This configuration achieves a maximum external quantum efficiency (EQE) of 25% and power efficiency of 42.7 lm/W .

Exciplex Systems

Combining TCzTRZ with donor materials like DMAC-DPS forms exciplexes that enhance PLQY (≈90%) and reduce efficiency roll-off. The donor-acceptor interface facilitates charge recombination, shifting emission to green (λEL = 480 nm) while maintaining EQE >17% at 100 cd/m² .

Recent Developments and Derivatives

Methyl-Substituted Analogues

3,6-Dimethylcarbazole substitution yields TmCzTRZ (CAS 1808158-41-9), which elevates HOMO levels (-5.19 eV) and red-shifts emission to 500 nm. This derivative achieves a PLQY of 100% in DPEPO and EQE up to 29.3% in OLEDs .

Stability Enhancements

Encapsulation strategies and hybrid host systems (e.g., mCBP:TPBi) extend device lifetimes (T₉₀ ≈600 hours at 1,000 cd/m²). Computational studies suggest steric bulk from carbazole units suppresses aggregation-induced quenching .

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